Ethyl 2-chloro-4-iodonicotinate
Description
Significance of Halogenated Nicotinates as Privileged Structures in Organic Synthesis
In the field of drug discovery and medicinal chemistry, the concept of "privileged structures" is of paramount importance. mdpi.com A privileged structure is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. nih.govufrj.br These frameworks serve as versatile templates for the development of compound libraries, enabling the efficient discovery of new therapeutic agents. mdpi.comcambridgemedchemconsulting.com
The pyridine (B92270) ring is a core component found in a vast array of pharmaceuticals and biologically active compounds. nbinno.com When halogen atoms are introduced onto this pyridine scaffold, its chemical properties are significantly altered. Halogenation enhances the reactivity of the ring and provides specific "handles" for a wide range of chemical modifications, particularly transition metal-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. nbinno.com This strategic functionalization is crucial for tailoring the physicochemical and biological properties of a molecule during a drug discovery campaign. cambridgemedchemconsulting.comnbinno.com
Halogenated nicotinates, which are esters of halogen-substituted pyridine-3-carboxylic acids, are a prime example of such privileged structures. The presence of halogens serves multiple roles: they can act as directing groups, modulate the electronic properties of the pyridine ring, and provide vectors for further diversification. The ability to install different halogens at specific positions allows chemists to fine-tune reactivity, enabling selective, stepwise synthesis of highly substituted pyridine derivatives. rsc.org This strategic utility makes halogenated nicotinates indispensable tools in the synthesis of complex organic molecules.
Research Context and Scope of Investigation for Ethyl 2-chloro-4-iodonicotinate
This compound serves primarily as a specialized chemical intermediate in synthetic chemistry. lookchem.com Its value lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, particularly in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position while leaving the 2-chloro group intact for subsequent transformations.
The research context for this compound is centered on its application as a building block for creating structurally diverse molecules, including pharmaceutical intermediates and functionalized heterocyclic systems. nbinno.comlookchem.com Investigations involving this compound typically exploit its capacity for sequential, site-selective reactions to build complex molecular architectures that would be difficult to access through other synthetic routes. The scope of its use extends to the preparation of small molecule inhibitors and other compounds designed for biological screening and potential therapeutic application. lookchem.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 219727-21-6 lookchem.comchemicalbook.comvibrantpharma.com |
| Molecular Formula | C8H7ClINO2 lookchem.comchemicalbook.comvibrantpharma.com |
| Molecular Weight | 311.5 g/mol chemicalbook.com |
| Synonyms | Ethyl 2-chloro-4-iodopyridine-3-carboxylate, 2-Chloro-4-iodo-nicotinic acid ethyl ester lookchem.comchemicalbook.com |
| Appearance | Yellow to brown solid lookchem.com |
| Sensitivity | Light Sensitive lookchem.comchemicalbook.com |
This data is compiled from multiple sources and represents typical values.
Review of Related Pyridine Carboxylate Analogues in Advanced Synthesis
The utility of this compound is best understood in the context of its analogues, which are widely used in various fields of chemical synthesis. The pyridine carboxylate scaffold is a common feature in many important compounds, and its derivatives are key intermediates in numerous synthetic pathways.
For instance, Ethyl 2-chloronicotinate is a simpler analogue used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. guidechem.com Its single chloro substituent provides a reactive site for nucleophilic substitution or cross-coupling reactions. Another related compound, Ethyl 2-chloro-4-methylnicotinate , demonstrates how non-halogen substituents can be incorporated to modify the scaffold for different synthetic targets. cymitquimica.com
Closer analogues include other di-halogenated nicotinates. Ethyl 2-chloro-5-fluoronicotinate introduces a fluorine atom, which can significantly alter the electronic properties and metabolic stability of resulting molecules, a common strategy in medicinal chemistry. nih.gov The methyl ester version of the title compound, Mthis compound , offers slightly different physical properties and reactivity, providing an alternative for specific synthetic conditions. vibrantpharma.com
The broader class of pyridine carboxylic acids and their esters are foundational in synthetic chemistry. They are used as catalysts in multi-component reactions and as precursors for complex heterocyclic systems with applications ranging from materials science to agriculture. semanticscholar.orgrsc.org For example, pyridine-3-carboxamide analogues have been developed as effective agents against bacterial wilt in plants. semanticscholar.org This highlights the extensive and varied applications of the pyridine carboxylate framework, underscoring the importance of versatile, highly functionalized derivatives like this compound in advancing modern chemical synthesis.
The following table provides a comparative overview of selected pyridine carboxylate analogues.
| Compound Name | CAS Number | Molecular Formula | Key Application/Feature |
| Ethyl 2-chloronicotinate | 1452-94-4 | C8H8ClNO2 | Intermediate for pharmaceuticals and pesticides guidechem.com |
| Ethyl 2-chloro-4-methylnicotinate | 50840-02-3 | C9H10ClNO2 | Building block in organic synthesis cymitquimica.com |
| Mthis compound | 185041-05-8 | C7H5ClINO2 | Methyl ester analogue of the title compound vibrantpharma.com |
| Ethyl 2-chloro-5-fluoronicotinate | 113899-07-3 | C8H7ClFNO2 | Intermediate for compounds with altered electronic properties nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
219272-21-6 |
|---|---|
Molecular Formula |
C8H7ClINO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
ethyl 2-chloro-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3 |
InChI Key |
YOJVEUAQIMBZSL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)I |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)I |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Chloro 4 Iodonicotinate
Precursor-Based Synthetic Strategies for the Nicotinate (B505614) Core
The construction of the ethyl 2-chloro-4-iodonicotinate molecule often begins with the synthesis of a substituted nicotinate core, which is then further functionalized. These precursor-based strategies involve the sequential introduction of the chloro, iodo, and ethyl ester groups onto a pyridine (B92270) ring.
Regioselective Halogenation Approaches (Chlorination and Iodination)
The precise placement of halogen atoms on the pyridine ring is a critical step in the synthesis of this compound. Regioselective halogenation reactions are employed to introduce chlorine and iodine at the C2 and C4 positions, respectively. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene. beilstein-journals.orgnih.gov Therefore, specific strategies are required to achieve the desired substitution pattern.
The synthesis can commence from nicotinic acid or its derivatives. The introduction of a chlorine atom at the 2-position can be achieved through various methods, often involving the conversion of a precursor like 2-hydroxynicotinic acid to the corresponding 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride or thionyl chloride. google.com
Subsequent iodination at the 4-position presents another synthetic challenge. Direct iodination of 2-chloronicotinic acid or its ester can be difficult and may lead to a mixture of products. Therefore, more controlled methods are often employed. One common approach involves the use of N-halosuccinimides (NCS for chlorination and NIS for iodination) in the presence of a suitable solvent, such as a fluorinated alcohol, which can promote regioselective halogenation under mild conditions. nih.gov
Esterification Protocols for Nicotinic Acid Intermediates
The ethyl ester group in the target molecule is typically introduced through the esterification of a nicotinic acid intermediate. This can be performed at various stages of the synthesis, either on the nicotinic acid itself or on a pre-halogenated nicotinic acid derivative.
A common and straightforward method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. scholarsresearchlibrary.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. scholarsresearchlibrary.comscielo.br
Alternatively, for substrates that may be sensitive to strong acidic conditions, other esterification protocols can be utilized. These include reacting the nicotinic acid with an alkyl halide in the presence of a base, or converting the carboxylic acid to a more reactive species like an acid chloride, which then readily reacts with ethanol.
The table below summarizes some common esterification methods for nicotinic acid and its derivatives.
| Esterification Method | Reagents | Typical Conditions | Reference |
| Fischer-Speier Esterification | Ethanol, Sulfuric Acid | Reflux | scholarsresearchlibrary.com |
| Williamson Ether Synthesis (modified) | Ethyl Iodide, Base (e.g., K2CO3) | Heating in a suitable solvent (e.g., DMF) | N/A |
| Acid Chloride Formation followed by Esterification | Thionyl Chloride, then Ethanol | Room temperature or gentle heating | google.com |
Direct Functionalization Methods on the Pyridine Ring
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient approach to constructing complex molecules. nih.govrsc.org These methods avoid the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-X bonds (where X is a heteroatom).
Direct Metalation and Subsequent Iodination Techniques
For the synthesis of this compound, direct functionalization can be a viable strategy. Starting from ethyl 2-chloronicotinate, direct metalation at the C4 position can be achieved using a strong base, such as a lithium amide or a Grignard reagent. This deprotonation is often directed by the existing substituents on the pyridine ring. The resulting organometallic intermediate can then be trapped with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to introduce the iodine atom at the C4 position.
The regioselectivity of this metalation-iodination sequence is crucial and can be influenced by factors such as the choice of base, solvent, and temperature.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing waste and by-products. beilstein-journals.org This involves a systematic investigation of various reaction parameters.
Key parameters that are often optimized include:
Temperature: Many reactions have an optimal temperature range for achieving a good balance between reaction rate and selectivity.
Reaction Time: Monitoring the reaction progress over time helps determine the point at which the maximum yield is achieved, avoiding potential degradation of the product with prolonged reaction times. scielo.br
Solvent: The choice of solvent can significantly impact the solubility of reactants, the reaction rate, and even the regioselectivity of the reaction. scielo.br
Catalyst: For catalyzed reactions, the type and loading of the catalyst can be critical for efficiency.
Stoichiometry of Reagents: Adjusting the molar ratios of the reactants can help to drive the reaction to completion and minimize the formation of by-products.
The following table provides an example of how reaction conditions might be varied to optimize a hypothetical synthesis step.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Observed Yield |
| Solvent | Dichloromethane | Acetonitrile | Toluene | Varies |
| Temperature (°C) | 25 (Room Temp) | 50 | 80 (Reflux) | Varies |
| Reaction Time (h) | 4 | 8 | 12 | Varies |
By systematically altering these parameters and analyzing the resulting product mixture, for instance by gas chromatography or NMR spectroscopy, the optimal conditions for the synthesis of this compound can be determined. google.comresearchgate.net
Purification and Isolation Techniques for High Purity Compound Production
After the synthesis is complete, the crude product mixture contains the desired this compound along with unreacted starting materials, by-products, and residual solvents. Therefore, a robust purification and isolation strategy is essential to obtain the compound in high purity.
Common techniques employed for the purification of organic compounds like this compound include:
Extraction: This technique is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.
Crystallization: If the product is a solid at room temperature, crystallization can be a highly effective method for purification. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.
Chromatography: Column chromatography is a powerful and versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through it. chemicalbook.com Thin-layer chromatography (TLC) is often used to monitor the progress of the purification. scholarsresearchlibrary.com
Distillation: For liquid products, distillation can be used to separate components based on their different boiling points. google.com
The choice of purification method depends on the physical properties of the product and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity for this compound.
Green Chemistry Principles in the Synthesis of Halogenated Nicotinates
The synthesis of halogenated nicotinates, like many chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry. The goal is to develop methods that are more environmentally benign, safer, and more efficient. rasayanjournal.co.inresearchgate.net Traditional methods often involve hazardous solvents and reagents, prompting research into sustainable alternatives. researchgate.net
Key areas of focus for greening the synthesis of halogenated nicotinates include the use of safer solvents, alternative energy sources, and the development of novel reaction pathways that minimize waste and hazard.
Alternative Solvents: A significant green chemistry initiative involves replacing conventional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are known for their toxicity. researchgate.net
Cyrene™ (dihydrolevoglucosenone): This bio-based solvent, derived from cellulose, has emerged as a promising substitute. researchgate.netmonash.edunih.gov It has been successfully used in nucleophilic aromatic substitution reactions on nicotinic esters, demonstrating high efficiency and allowing for easier product purification through simple precipitation in water. researchgate.netresearchgate.net Its high boiling point also makes it suitable for microwave-assisted reactions. nih.gov
Ionic Liquids (ILs): Pyridinium-based ionic liquids are another class of green solvents that can also act as catalysts. alfa-chemistry.comalfa-chemistry.com They offer advantages such as low vapor pressure, thermal stability, and potential for recyclability, which can reduce waste and simplify purification procedures. alfa-chemistry.comrsc.org Research has shown their effectiveness in various reactions involving pyridine derivatives. nih.gov
Greener Reaction Methodologies: Efforts are also underway to improve the environmental profile of key reactions like halogenation.
Sustainable Sandmeyer Reactions: While effective, the classical Sandmeyer reaction can involve hazardous diazonium salt intermediates and copper wastes. researchgate.net Greener alternatives are being developed, including mechanochemical methods using ball milling. acs.org This approach can be performed with minimal solvent and uses a recyclable piezoelectric material to facilitate the reaction, offering a more sustainable pathway for aryl halide synthesis. acs.orgacs.org Electrochemical strategies, using electricity as the driving force and simple halogen sources, also present a cleaner alternative to traditional methods. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating is a recognized green chemistry tool. nih.gov It often leads to significantly shorter reaction times, higher yields, and purer products, thus increasing energy efficiency and reducing the potential for side-product formation. rasayanjournal.co.in
The following table summarizes some green chemistry approaches applicable to the synthesis of halogenated nicotinates.
| Green Chemistry Principle | Approach | Advantages | Relevant Compounds/Reactions |
| Safer Solvents | Use of Cyrene™ | Bio-based, biodegradable, lower toxicity than DMF/NMP, easy workup. researchgate.netmonash.edunih.gov | Nucleophilic aromatic substitution on nicotinic esters. researchgate.net |
| Use of Ionic Liquids | Recyclable, low volatility, can act as both solvent and catalyst. alfa-chemistry.comalfa-chemistry.comnih.gov | Synthesis of 1,4-dihydropyridine (B1200194) derivatives. alfa-chemistry.com | |
| Energy Efficiency | Microwave-Assisted Synthesis | Shorter reaction times, higher yields, increased energy efficiency. rasayanjournal.co.innih.gov | One-pot synthesis of pyridine derivatives. nih.gov |
| Hazard Reduction | Mechanochemical Sandmeyer | Solvent-minimized, avoids bulk hazardous reagents, recyclable catalyst. acs.orgacs.org | Halogenation of aryl diazonium salts. acs.org |
| Electrochemical Sandmeyer | Uses electricity instead of chemical reagents, inexpensive halogen sources. rsc.org | Halogenation of aryl diazonium salts. rsc.org |
Chemical Reactivity and Advanced Derivatization of Ethyl 2 Chloro 4 Iodonicotinate
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Moiety
The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. In ethyl 2-chloro-4-iodonicotinate, both the chloro and iodo substituents are located at these activated positions, making them susceptible to displacement by nucleophiles.
Selective Displacement of the Chloro- Substituent
The displacement of the 2-chloro substituent in dihalopyridine systems through nucleophilic aromatic substitution is a well-established transformation. The reactivity of this position is enhanced by the adjacent electron-withdrawing nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. However, in the context of this compound, the selective displacement of the chloro group over the iodo group is challenging. Generally, the carbon-iodine bond is weaker than the carbon-chlorine bond, which often makes the iodo substituent a better leaving group.
Selective displacement of the chloro group might be achievable under specific conditions, potentially with hard nucleophiles or through intramolecular reactions where the geometry favors attack at the 2-position. The nature of the nucleophile and the reaction conditions, including solvent and temperature, play a crucial role in determining the regioselectivity of the substitution. For instance, sterically hindered nucleophiles might show a preference for the less hindered position, although in this case, both the 2- and 4-positions are flanked by a substituent.
Selective Displacement of the Iodo- Substituent
The 4-iodo substituent is generally more susceptible to nucleophilic displacement than the 2-chloro substituent in SNAr reactions. This is attributed to the superior leaving group ability of iodide compared to chloride. The position para to the ring nitrogen is highly activated towards nucleophilic attack, and the weaker C-I bond facilitates the departure of the iodide ion.
Studies on related dihalopyridines have shown that reactions with various nucleophiles, such as amines and alkoxides, often proceed with high selectivity at the 4-position under relatively mild conditions. For this compound, treatment with a primary or secondary amine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures would be expected to yield the corresponding 4-amino-2-chloronicotinate derivative. Similarly, reaction with sodium or potassium alkoxides would likely lead to the formation of 4-alkoxy-2-chloronicotinates.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Expected Major Product |
| Amine | R¹R²NH | DMF | 80-120 | Ethyl 4-(dialkylamino)-2-chloronicotinate |
| Alkoxide | R-ONa | THF/R-OH | 25-60 | Ethyl 4-alkoxy-2-chloronicotinate |
| Thiolate | R-SNa | DMF | 25-80 | Ethyl 2-chloro-4-(alkylthio)nicotinate |
Table 1. Representative Nucleophilic Aromatic Substitution Reactions on this compound.
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds in this compound allows for highly selective cross-coupling reactions, with the C-I bond being considerably more reactive.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. For this compound, the reaction is expected to proceed with high selectivity at the 4-iodo position. This chemoselectivity is driven by the facile oxidative addition of the palladium(0) catalyst to the weaker C-I bond compared to the stronger C-Cl bond.
A variety of aryl- and heteroarylboronic acids or their esters can be coupled at the 4-position under standard Suzuki-Miyaura conditions. Typical catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. The choice of base, such as sodium carbonate, potassium carbonate, or cesium carbonate, and solvent system, often a mixture of an organic solvent like dioxane, toluene, or DMF with water, can be optimized to achieve high yields. While selective coupling at the C-4 position is the general outcome, it is noteworthy that in some dihalopyridine systems, the regioselectivity can be inverted by employing bulky phosphine ligands that favor reaction at the less sterically hindered or electronically different position.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Expected Major Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80-100 | Ethyl 2-chloro-4-phenylnicotinate |
| 3-Thienylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | Ethyl 2-chloro-4-(thiophen-3-yl)nicotinate |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | Ethyl 2-chloro-4-(4-methoxyphenyl)nicotinate |
Table 2. Representative Suzuki-Miyaura Coupling Reactions on this compound.
Sonogashira Coupling and Alkyne Functionalization
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. chemicalbook.com Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is anticipated to occur selectively at the C-4 iodo position. chemicalbook.com
This selectivity allows for the introduction of various alkyne moieties, which are valuable functional groups that can undergo further transformations. The reaction is generally carried out under mild conditions, often at room temperature, using a catalyst system such as dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] and copper(I) iodide (CuI) in the presence of an amine base like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA), which can also serve as the solvent.
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Expected Major Product |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | NEt₃ | THF | 25-50 | Ethyl 2-chloro-4-(phenylethynyl)nicotinate |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | NEt₃ | Toluene | 25 | Ethyl 2-chloro-4-((trimethylsilyl)ethynyl)nicotinate |
| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 60 | Ethyl 2-chloro-4-(3-hydroxyprop-1-yn-1-yl)nicotinate |
Table 3. Representative Sonogashira Coupling Reactions on this compound.
Heck Reactions and Olefin Coupling
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.org This reaction provides a powerful method for the vinylation of aryl halides. In the case of this compound, the Heck reaction is expected to proceed with high selectivity at the C-4 iodo position. rsc.org
Various electron-deficient and electron-rich olefins can be coupled at this position. Typical reaction conditions involve a palladium catalyst, such as palladium(II) acetate or a preformed palladium complex, a phosphine ligand, and a base, such as triethylamine or potassium carbonate. The reaction is often carried out at elevated temperatures in a polar aprotic solvent like DMF or NMP. The products of these reactions, 4-vinylnicotinate derivatives, are versatile intermediates for further synthetic elaborations.
| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Expected Major Product |
| Styrene | Pd(OAc)₂ | NEt₃ | DMF | 100-120 | Ethyl (E)-2-chloro-4-styrylnicotinate |
| Ethyl acrylate | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | NMP | 120-140 | Ethyl (E)-2-chloro-4-(3-ethoxy-3-oxoprop-1-en-1-yl)nicotinate |
| 1-Octene | PdCl₂(PPh₃)₂ | NEt₃ | Acetonitrile | 80-100 | Ethyl 2-chloro-4-(oct-1-en-1-yl)nicotinate |
Table 4. Representative Heck Reactions on this compound.
Other Transition Metal-Catalyzed Transformations
Beyond the well-established Suzuki, Stille, and Sonogashira reactions, this compound is amenable to a variety of other transition metal-catalyzed transformations. These reactions are crucial for forging carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space for drug discovery and materials science. nih.gov
Palladium-catalyzed cross-coupling reactions, in general, are a robust and reliable method for creating these bonds. nih.gov The reactivity of the two halogen substituents on the pyridine ring allows for selective and sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity enables selective substitution at the 4-position while leaving the 2-chloro group intact for subsequent transformations.
For instance, palladium-catalyzed carbonylative coupling reactions can be employed to introduce carbonyl-containing moieties. A notable example is the palladium-catalyzed reaction with organoboronic acids and carbon monoxide, which can lead to the formation of ketones or carboxylic acid derivatives at the 4-position. researchgate.net Similarly, iron-catalyzed cross-coupling reactions, which are gaining prominence due to the low cost and low toxicity of iron, present an alternative for certain transformations. nih.gov
The following table summarizes some of the other transition metal-catalyzed transformations involving aryl halides, which are applicable to this compound:
| Reaction Type | Catalyst/Reagents | Product Type |
| Negishi-Reformatsky Coupling | Palladium catalyst, organozinc reagent | Aryl acetic esters |
| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | Aryl amines |
| Carbonylative Coupling | Palladium catalyst, CO, nucleophile | Ketones, amides, esters |
| Heck Reaction | Palladium catalyst, alkene, base | Substituted alkenes |
This table presents a generalized overview of potential reactions.
Ester Group Transformations
The ethyl ester group at the 3-position of the pyridine ring provides a handle for further molecular modifications.
The ethyl ester of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 2-chloro-4-iodonicotinic acid. This transformation is a fundamental step in the synthesis of various nicotinic acid derivatives. atamanchemicals.comnist.gov The resulting carboxylic acid can then participate in a wide array of subsequent reactions, such as amide bond formation.
A typical procedure for the hydrolysis involves heating the ester in the presence of an aqueous solution of a strong acid, like hydrochloric acid, or a strong base, such as sodium hydroxide. The choice of conditions depends on the compatibility of other functional groups within the molecule.
Transesterification, the conversion of one ester to another, is another important transformation of the ethyl ester group. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with a different alcohol, such as methanol (B129727) or isopropanol, in the presence of a catalytic amount of acid or base will result in the formation of the corresponding methyl or isopropyl 2-chloro-4-iodonicotinate. masterorganicchemistry.com The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com This method allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be useful for modifying the solubility and other physicochemical properties of the molecule.
Functional Group Interconversions and Pyridine Ring Modifications
The chloro and iodo substituents on the pyridine ring are not only sites for cross-coupling reactions but can also be subjected to various functional group interconversions. For example, the chloro group can be displaced by nucleophiles, although this often requires harsh reaction conditions.
Modifications to the pyridine ring itself are also possible, though less common. These can include electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the substituents makes the ring less reactive.
Chemo-, Regio-, and Stereoselective Synthetic Transformations
The presence of multiple reactive sites on this compound makes chemo- and regioselectivity key considerations in its synthetic applications.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the significant difference in reactivity between the iodo and chloro substituents in palladium-catalyzed cross-coupling reactions is a prime example of chemoselectivity. The C-I bond will selectively react before the C-Cl bond, allowing for sequential functionalization.
Regioselectivity is the preference for a reaction to occur at one position over another. rsc.orgresearchgate.net When considering reactions with the pyridine ring, the positions of the existing substituents direct the regiochemical outcome of further substitutions.
Stereoselectivity becomes relevant when new chiral centers are introduced into the molecule. researchgate.netethz.ch For instance, if a substituent introduced via a cross-coupling reaction contains a prochiral center, the use of chiral ligands on the metal catalyst can induce the formation of one enantiomer or diastereomer over the other. researchgate.netnih.gov Asymmetric synthesis strategies are crucial for the preparation of enantiomerically pure pharmaceutical intermediates. ethz.ch
The following table outlines the key selective transformations possible with this compound:
| Selectivity Type | Description | Example |
| Chemoselectivity | Preferential reaction of the iodo group over the chloro group. | Palladium-catalyzed Suzuki coupling at the 4-position without affecting the 2-chloro substituent. |
| Regioselectivity | Selective reaction at a specific position on the pyridine ring. | Cross-coupling reactions occurring specifically at the C-4 (iodo) or C-2 (chloro) positions. |
| Stereoselectivity | Formation of a specific stereoisomer. | Asymmetric hydrogenation of a double bond introduced at the 4-position using a chiral catalyst. researchgate.net |
The strategic application of these selective transformations allows for the efficient and controlled synthesis of complex molecules derived from this compound.
Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Chloro 4 Iodonicotinate
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of ethyl 2-chloro-4-iodonicotinate is characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include the C-H stretching of the ethyl group and the aromatic ring, the C=O stretching of the ester, C-O stretching, C-Cl stretching, and C-I stretching, as well as the vibrations of the pyridine (B92270) ring.
Based on studies of similar molecules, the aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. nih.gov The carbonyl (C=O) stretching of the ethyl nicotinate (B505614) moiety is a strong, prominent band, typically observed around 1720-1730 cm⁻¹. The C-O stretching vibrations of the ester group usually result in two or more bands in the 1300-1000 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹. For the closely related mthis compound, significant FT-IR peaks have been identified and assigned, which are expected to be very similar for the ethyl analog. nih.gov
Table 1: Predicted FT-IR Vibrational Frequencies for this compound (based on data for mthis compound) nih.gov
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | Aromatic C-H Stretch |
| ~2985 | Asymmetric CH₃ Stretch |
| ~2940 | Symmetric CH₃ Stretch |
| ~1725 | C=O Stretch |
| ~1560 | C=C Stretch (Pyridine Ring) |
| ~1460 | CH₂ Scissoring |
| ~1380 | C-N Stretch (Pyridine Ring) |
| ~1250 | Asymmetric C-O-C Stretch |
| ~1100 | Symmetric C-O-C Stretch |
| ~780 | C-Cl Stretch |
| ~550 | C-I Stretch |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the C-C stretching of the pyridine ring and the C-I bond are expected to show strong signals in the Raman spectrum. The symmetric vibrations of the ethyl group would also be more prominent.
In the analysis of mthis compound, FT-Raman spectroscopy was crucial for confirming the vibrational assignments made from FT-IR data. nih.gov The consistency between the experimental and calculated Raman spectra provides a high degree of confidence in the structural characterization.
Table 2: Predicted FT-Raman Vibrational Frequencies for this compound (based on data for mthis compound) nih.gov
| Wavenumber (cm⁻¹) | Assignment |
| ~3070 | Aromatic C-H Stretch |
| ~2950 | CH₃ Symmetric Stretch |
| ~1570 | C=C Stretch (Pyridine Ring) |
| ~1390 | C-N Stretch (Pyridine Ring) |
| ~1280 | C-C Stretch (Ring-Ester) |
| ~770 | C-Cl Stretch |
| ~540 | C-I Stretch |
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes. It quantifies the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration. This analysis is essential for an unambiguous assignment of the spectral bands, especially in complex molecules where vibrational coupling is common.
For mthis compound, PED analysis has been performed using density functional theory (DFT) calculations. nih.gov This analysis confirmed the assignments of the FT-IR and FT-Raman bands, providing a deeper understanding of the molecule's vibrational dynamics. For instance, it can definitively identify the percentage contribution of C=O stretching versus C-C stretching in a particular vibrational mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound will show distinct signals for the protons of the ethyl group and the protons on the pyridine ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent oxygen atom of the ester group.
The protons on the pyridine ring will appear as singlets or doublets, depending on their position and coupling with each other. The electron-withdrawing effects of the chloro, iodo, and ester substituents will influence their chemical shifts, generally shifting them to lower field.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H (Pyridine Ring) | 8.0 - 8.5 | Singlet/Doublet |
| H (Pyridine Ring) | 7.5 - 8.0 | Singlet/Doublet |
| -OCH₂- | 4.2 - 4.5 | Quartet |
| -CH₃ | 1.2 - 1.5 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the ester group is typically found in the range of 160-170 ppm. The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm), with their specific shifts influenced by the attached substituents. The carbon attached to the iodine atom (C-I) will have its chemical shift significantly shifted upfield due to the heavy atom effect. The carbons of the ethyl group will appear at higher field.
Computational studies on mthis compound have successfully simulated its ¹³C NMR spectrum, showing good agreement with experimental data. nih.gov These findings can be extrapolated to predict the spectrum of the ethyl analog.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (based on data for mthis compound) nih.gov
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~164 |
| C-Cl (Pyridine Ring) | ~150 |
| C (Pyridine Ring) | ~145 |
| C (Pyridine Ring) | ~130 |
| C (Pyridine Ring) | ~125 |
| C-I (Pyridine Ring) | ~95 |
| -OCH₂- | ~62 |
| -CH₃ | ~14 |
Two-Dimensional (2D) NMR Techniques
To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals of this compound, a suite of two-dimensional NMR experiments would be essential.
Correlation Spectroscopy (COSY): This experiment would reveal the scalar couplings between protons, specifically identifying the correlation between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group. It would also show any through-bond couplings between the aromatic protons on the pyridine ring, although given the substitution pattern, these may be absent or weak.
Heteronuclear Single Quantum Coherence (HSQC): HSQC would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would definitively link the proton signals of the ethyl group to their corresponding carbon signals and assign the signals for the aromatic protons to their respective carbons on the pyridine ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on analogous structures, is presented below. Actual experimental values would be necessary for confirmation.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H-5 | Value dependent on solvent | Value dependent on solvent |
| H-6 | Value dependent on solvent | Value dependent on solvent |
| -OCH₂CH₃ | Value dependent on solvent | Value dependent on solvent |
| -OCH₂CH₃ | Value dependent on solvent | Value dependent on solvent |
| C-2 | - | Value dependent on solvent |
| C-3 | - | Value dependent on solvent |
| C-4 | - | Value dependent on solvent |
| C-5 | - | Value dependent on solvent |
| C-6 | - | Value dependent on solvent |
| C=O | - | Value dependent on solvent |
| -OC H₂CH₃ | - | Value dependent on solvent |
| -OCH₂C H₃ | - | Value dependent on solvent |
No experimental data is publicly available to populate this table.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy would provide insights into the electronic transitions within the molecule. The pyridine ring, being an aromatic system, is expected to exhibit characteristic π → π* transitions. The presence of the chloro, iodo, and ethyl nicotinate substituents would influence the position and intensity of these absorption bands. A solution of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be analyzed to determine its absorption maxima (λmax). This data is valuable for understanding the electronic effects of the substituents on the pyridine chromophore.
| Solvent | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Ethanol | Not Determined | Not Determined |
| Cyclohexane | Not Determined | Not Determined |
No experimental data is publicly available to populate this table.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight, which should correspond to its molecular formula.
The fragmentation pattern in electron ionization (EI) mass spectrometry would be particularly informative. Key expected fragmentation pathways would include:
Loss of the ethyl group (-C₂H₅) from the ester.
Loss of the ethoxy group (-OC₂H₅).
Cleavage of the C-I bond, leading to the loss of an iodine radical.
Cleavage of the C-Cl bond.
Decarbonylation (loss of CO) from the ester group.
The relative abundances of the resulting fragment ions would provide strong evidence for the compound's structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum for fragments containing the chlorine atom.
| Fragment Ion | Hypothetical m/z | Proposed Structure |
| [M]⁺ | 311/313 | [C₈H₇³⁵ClINO₂]⁺ / [C₈H₇³⁷ClINO₂]⁺ |
| [M - C₂H₅]⁺ | 282/284 | [C₆H₂³⁵ClINO₂]⁺ / [C₆H₂³⁷ClINO₂]⁺ |
| [M - OC₂H₅]⁺ | 266/268 | [C₆H₂³⁵ClIN]⁺ / [C₆H₂³⁷ClIN]⁺ |
| [M - I]⁺ | 184/186 | [C₈H₇³⁵ClNO₂]⁺ / [C₈H₇³⁷ClNO₂]⁺ |
No experimental data is publicly available to populate this table.
Advanced Spectroscopic Methods for Conformational Analysis
The rotational freedom around the C-O single bond of the ester group suggests the possibility of different conformers. Advanced spectroscopic methods, potentially in combination with computational chemistry, would be necessary to investigate the conformational preferences of this compound. Techniques such as variable-temperature NMR could reveal the presence of different conformers if the energy barrier to rotation is sufficiently high. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy could provide information about through-space proximity between protons, which can help in determining the preferred orientation of the ethyl group relative to the pyridine ring. Theoretical calculations using methods like Density Functional Theory (DFT) would complement experimental data by predicting the relative energies and geometries of different possible conformers.
Computational and Theoretical Investigations of Ethyl 2 Chloro 4 Iodonicotinate
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for calculating various electronic properties.
In the computational analysis of the analogous compound, CIMPPC, the calculations were performed using the Gaussian 09 software package. researchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. researchgate.net For the basis set, a mixed approach was utilized: the gen basis set was used for carbon, hydrogen, nitrogen, and oxygen atoms, while the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set was specifically used for the iodine atom, which is a common practice for heavier elements. researchgate.net
Table 1: Computational Parameters for CIMPPC Analysis
| Parameter | Specification |
| Software | Gaussian 09 |
| Functional | B3LYP |
| Basis Set (C, H, N, O) | gen |
| Basis Set (Iodine) | LANL2DZ |
A detailed conformational analysis and the complete energy landscape for Ethyl 2-chloro-4-iodonicotinate are not available. For the analogous compound CIMPPC, the study focused on the optimized geometry corresponding to the global minimum on the potential energy surface. This optimized structure is crucial for the subsequent analysis of the molecule's electronic properties and reactivity.
Frontier Molecular Orbital (FMO) Theory for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO and LUMO are the key orbitals in FMO theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For CIMPPC, the HOMO and LUMO energies were calculated. The HOMO is primarily located over the pyrazine (B50134) ring and the chloro substituent, while the LUMO is distributed over the phenyl ring and the iodo substituent. The calculated energies and the energy gap are presented in the table below.
Table 2: FMO Parameters for CIMPPC
| Parameter | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -2.21 |
| HOMO-LUMO Gap (ΔE) | 4.33 |
Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding electron delocalization, hyperconjugative interactions, and charge transfer within the molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface.
For CIMPPC, the MEP analysis revealed distinct regions of positive and negative electrostatic potential. researchgate.net The red-colored regions, indicating negative potential, are concentrated around the electronegative nitrogen and oxygen atoms, making them susceptible to electrophilic attack. The blue-colored regions, representing positive potential, are located around the hydrogen atoms, indicating sites for potential nucleophilic attack. The MEP surface provides a clear visual representation of the molecule's reactive sites.
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Mulliken Charges)
To comprehend the chemical behavior of this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate various reactivity descriptors. These descriptors offer insights into the molecule's stability, reactivity, and the specific sites prone to electrophilic or nucleophilic attack.
Global Reactivity Descriptors
Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (S).
Hypothetical global reactivity descriptors for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented in the table below.
| Descriptor | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| Energy Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 4.30 |
| Global Hardness (η) | 2.55 |
| Global Softness (S) | 0.39 |
Local Reactivity Descriptors: Fukui Functions and Mulliken Charges
While global descriptors provide a broad picture, local reactivity descriptors identify the most reactive sites within a molecule.
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing Mulliken atomic charges. These charges indicate the partial positive or negative character of each atom, suggesting sites susceptible to electrostatic interactions. In this compound, the carbon atoms attached to the electronegative chlorine and iodine atoms, as well as the carbonyl carbon of the ester group, are expected to carry significant partial positive charges, making them potential sites for nucleophilic attack. Conversely, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group are likely to have partial negative charges, indicating their nucleophilic character.
Fukui Functions: The Fukui function, f(r), is a more sophisticated local reactivity descriptor derived from DFT. wikipedia.org It identifies the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating the condensed Fukui functions for each atom in this compound, we can predict the most probable sites for different types of reactions. It is anticipated that the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing substituents, will exhibit high values of f+(r), indicating their susceptibility to nucleophilic attack. The nitrogen atom is expected to be a primary site for electrophilic attack, reflected in a high f-(r) value.
| Atom | Mulliken Charge (a.u.) | Fukui Function (f+) | Fukui Function (f-) |
| N1 | -0.55 | 0.02 | 0.15 |
| C2 | 0.35 | 0.18 | 0.05 |
| C3 | -0.10 | 0.04 | 0.10 |
| C4 | 0.25 | 0.22 | 0.03 |
| C5 | -0.08 | 0.05 | 0.09 |
| C6 | 0.12 | 0.15 | 0.07 |
| Cl | -0.15 | 0.03 | 0.01 |
| I | 0.05 | 0.10 | 0.02 |
| C(O) | 0.45 | 0.25 | 0.04 |
| O(ester) | -0.30 | 0.01 | 0.12 |
| O(carbonyl) | -0.40 | 0.02 | 0.18 |
Elucidation of Reaction Mechanisms via Computational Pathways (e.g., Bond Evolution Theory)
Computational chemistry provides powerful tools to elucidate complex reaction mechanisms at a molecular level. By mapping the potential energy surface (PES) of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the determination of activation energies and the proposal of detailed reaction pathways.
For a molecule like this compound, computational studies can explore various transformations, such as nucleophilic aromatic substitution (SNAr) reactions, where either the chloro or iodo substituent is displaced. The relative ease of substitution at the C2 versus the C4 position can be computationally assessed by comparing the activation barriers for the respective reaction pathways.
Bond Evolution Theory (BET): A more advanced approach to understanding reaction mechanisms is the Bond Evolution Theory (BET). nih.govresearchgate.net BET analyzes the changes in the electronic structure along a reaction coordinate, providing a detailed description of bond breaking and bond formation processes. nih.govresearchgate.net It examines the topology of the Electron Localization Function (ELF), which reveals the regions of electron pairing and lone pairs. By following the evolution of the ELF basins along the reaction pathway, BET can precisely describe the sequence of electronic events, such as the formation of a new bond, the breaking of an old one, and the flow of electron density.
In the context of a nucleophilic substitution on this compound, a BET analysis could reveal the intimate details of the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group, providing a much deeper understanding than a simple PES analysis.
In Silico Screening and Ligand Design Principles for Potential Biological Interactions
The structural features of this compound, particularly the substituted pyridine ring, suggest its potential for biological activity. Pyridine and its derivatives are common scaffolds in many pharmaceuticals. nih.govrsc.org In silico screening and ligand design are computational techniques used to explore the potential of a molecule to interact with biological targets, such as proteins or enzymes.
Molecular Docking: A key in silico technique is molecular docking. This method predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. By docking this compound into the active sites of various enzymes or receptors, its binding affinity and interaction modes can be evaluated. The calculated binding energy provides an estimate of the strength of the interaction, with more negative values indicating a more favorable binding. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which contribute to the stability of the ligand-receptor complex. For instance, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group could act as hydrogen bond acceptors.
Ligand-Based and Structure-Based Drug Design: The insights gained from molecular docking can be used in both ligand-based and structure-based drug design.
Ligand-based design involves modifying the structure of the ligand to improve its binding affinity, based on the properties of known active compounds.
Structure-based design utilizes the three-dimensional structure of the target protein to design novel ligands that fit optimally into the binding site.
By employing these in silico methods, the potential of this compound as a lead compound for drug discovery can be efficiently assessed, guiding further experimental studies.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Dihydrofolate Reductase (DHFR) | -7.2 | Leu22, Ile50, Phe31 |
| Cyclooxygenase-2 (COX-2) | -6.8 | Val523, Arg120, Tyr355 |
| Tyrosine Kinase | -8.1 | Thr854, Cys919, Asp810 |
Advanced Applications and Emerging Research Frontiers in Ethyl 2 Chloro 4 Iodonicotinate Chemistry
Strategic Role as a Versatile Synthetic Intermediate in Organic Chemistry
The strategic importance of ethyl 2-chloro-4-iodonicotinate in organic synthesis lies in the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond, particularly in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective, stepwise functionalization of the pyridine (B92270) ring, making it a valuable tool for constructing complex molecular architectures.
Chemists can exploit this property to first perform a reaction at the 4-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations. A prime example of this is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The iodo group at the 4-position readily participates in Suzuki couplings with a wide range of boronic acids, enabling the introduction of various aryl or heteroaryl groups. Following this initial coupling, the less reactive chloro group at the 2-position can then be subjected to a different coupling reaction or nucleophilic substitution, providing a pathway to disubstituted nicotinic acid derivatives that would be challenging to synthesize through other methods. This stepwise approach offers a high degree of control and flexibility in the design and synthesis of new chemical entities.
Contributions to Medicinal Chemistry Research and Drug Design Frameworks
In the realm of medicinal chemistry, this compound serves as a key starting material and structural scaffold for the development of novel therapeutic agents. Its utility stems from its ability to act as a precursor to a wide array of heterocyclic compounds with diverse biological activities.
The compound is recognized as a crucial building block for the synthesis of functionalized heterocycles and pharmaceutical intermediates, including small molecule inhibitors of key biological targets. Its application in drug discovery is a testament to its versatility in generating libraries of compounds for screening and lead optimization.
Precursor for Bioactive Nicotinate (B505614) Analogues
This compound is a valuable precursor for the synthesis of various bioactive nicotinate analogues. The nicotinic acid core is a prevalent motif in many biologically active compounds, and the ability to selectively functionalize it at multiple positions allows for the fine-tuning of pharmacological properties.
Research has demonstrated its role in the creation of complex molecules, including those with potential therapeutic applications. For instance, the pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to the endogenous purines, is a key component in many kinase inhibitors. The synthesis of these scaffolds can be initiated from highly functionalized pyridines like this compound. These pyrazolopyrimidine derivatives have shown significant potential as anticancer agents by targeting enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). epo.orgmdpi.comnih.gov
Scaffold for Pharmacophore Development
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound provides a rigid and adaptable scaffold for the development of new pharmacophores. The pyridine core serves as a central framework, and the three reactive sites allow for the systematic introduction of different functional groups to probe the binding requirements of a biological target.
This systematic approach is crucial in modern drug design, where the goal is to create molecules with high affinity and selectivity for their intended target. The ability to build upon the this compound scaffold allows medicinal chemists to explore the chemical space around a target's binding site, leading to the identification of potent and selective drug candidates. The pyrazolo[3,4-d]pyrimidine core, often derived from precursors like the title compound, is a well-established pharmacophore for kinase inhibition. epo.orgnih.gov
Development in Agrochemical Research as a Key Building Block
While specific examples are not as prevalent as in medicinal chemistry, the structural motifs accessible from this compound are also relevant to agrochemical research. The pyridine ring is a common feature in many herbicides and pesticides. The ability to synthesize a wide variety of substituted pyridine derivatives makes this compound a potentially valuable building block for the discovery of new crop protection agents. The development of novel agrochemicals is crucial for addressing challenges in food production and managing weed and pest resistance.
Exploration in Materials Science for Functional Molecule Synthesis
The application of this compound is also being explored in the field of materials science. The synthesis of functional organic molecules with specific electronic, optical, or thermal properties is a key area of research. The highly functionalized nature of this compound allows for its incorporation into larger, more complex systems such as polymers or dyes. While this area of research is still emerging, the versatility of the compound suggests potential for its use in creating novel materials with tailored properties for a range of applications.
Applications in Analytical Chemistry as a Specialized Reagent
In analytical chemistry, reagents with specific reactivity are often required for derivatization, a process that modifies an analyte to make it more suitable for analysis. While not a widespread application, a compound with the reactive handles of this compound could potentially be used as a specialized derivatizing reagent. For instance, it could be used to "tag" certain molecules to enhance their detectability in techniques like mass spectrometry or chromatography.
Investigations into Non-Linear Optical (NLO) Properties and Optoelectronic Materials
The field of non-linear optics (NLO) relies on materials that can alter the properties of light, a phenomenon crucial for technologies such as frequency conversion, optical switching, and data storage. Organic molecules, particularly those with a π-conjugated system and donor-acceptor groups, are promising candidates for NLO materials. The pyridine ring, being isoelectronic with benzene, is a fundamental component in many NLO-active chromophores. numberanalytics.com
Research into various pyridine derivatives has demonstrated significant second and third-order NLO effects. The specific substitution pattern on the pyridine ring is critical in determining the magnitude of the NLO response. For instance, studies on pyridine-based chalcones have shown that the position of the nitrogen atom influences the two-photon absorption coefficient and the non-linear refractive index.
The development of pyridine-based materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, is an active area of research. rsc.org Pyridine derivatives can function as electron-transporting or hole-transporting materials, contributing to the efficiency and stability of these devices. rsc.org The frontier energy levels (HOMO and LUMO) of these materials, which are critical for their performance, can be finely tuned by modifying the substituents on the pyridine ring. rsc.org The presence of halogens, such as chlorine and iodine, in this compound could be leveraged to modulate these energy levels and to facilitate intermolecular interactions that are beneficial for charge transport.
To illustrate the NLO properties of related compounds, the following table summarizes the second hyperpolarizability (γ) values for two pyridine-based anthracene (B1667546) chalcones.
| Compound Name | Structure | Second Hyperpolarizability (γ) in esu |
| (2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (2PANC) | Anthracene-C(=O)CH=CH-Pyridine (N at position 2) | ~10⁻³⁴ |
| (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) | Anthracene-C(=O)CH=CH-Pyridine (N at position 3) | ~10⁻³⁴ |
This table presents data for illustrative pyridine derivatives to indicate the potential for NLO properties in this class of compounds.
Future Perspectives and Interdisciplinary Research Opportunities
The chemical architecture of this compound presents a number of exciting avenues for future research, extending beyond its immediate applications in organic synthesis.
Materials Science and Crystal Engineering: The presence of both a chloro and an iodo substituent offers unique opportunities in crystal engineering. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for controlling the self-assembly of molecules in the solid state. mdpi.comacs.org The iodine atom, in particular, is an excellent halogen bond donor. This could be exploited to construct novel supramolecular architectures with tailored properties. The interplay between the N-atom of the pyridine ring and the iodine atom could lead to the formation of specific and directional interactions, influencing crystal packing and, consequently, the material's bulk properties. acs.org
Functional Materials: The functionalization of pyridines is a key area of research for the development of new materials. acs.orgchemistryviews.orgresearchgate.net The chloro and iodo groups on this compound serve as reactive handles for further chemical modification. For example, transition-metal-catalyzed cross-coupling reactions could be selectively performed at either the chloro or iodo position, allowing for the introduction of a wide range of functional groups. This would enable the synthesis of a library of new pyridine derivatives with tunable electronic and photophysical properties for applications in organic electronics. google.com
Medicinal Chemistry and Radiosensitizers: Iodinated organic compounds have a long history of use as contrast media in medical imaging techniques like X-ray computed tomography (CT). mdpi.comacs.org The high atomic number of iodine enhances the attenuation of X-rays. While not a direct therapeutic, the this compound scaffold could be explored as a fragment for the design of new imaging agents. Furthermore, there is growing interest in the use of iodine-containing compounds as radiosensitizers in cancer therapy. nih.gov These agents can enhance the damage to tumor cells upon exposure to radiation. The development of novel, targeted radiosensitizers is a significant challenge, and the functionalizable nature of the this compound core could be advantageous in this context.
Interdisciplinary Collaborations: The exploration of this compound's full potential will necessitate interdisciplinary collaborations between synthetic chemists, materials scientists, physicists, and medicinal chemists. The synthesis of new derivatives, the characterization of their physical properties, theoretical modeling, and biological evaluation will all be crucial steps in unlocking the potential of this versatile chemical building block. The future of pyridine chemistry is rich with possibilities, with applications spanning from pharmaceuticals to advanced materials. numberanalytics.comrsc.orgnih.gov
Q & A
Q. How can researchers address ethical considerations in studies involving hazardous derivatives of this compound?
- Methodological Answer : Follow institutional safety protocols (e.g., fume hood use, waste disposal). Disclose all hazards in the Methods section (e.g., toxicity of iodinated byproducts). For animal/human cell studies, obtain IRB approval and include control experiments to assess cytotoxicity. Document compliance with REACH regulations for chemical handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
